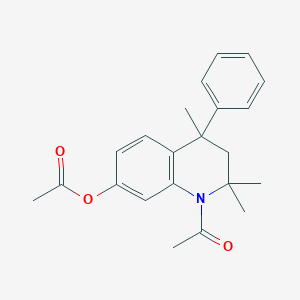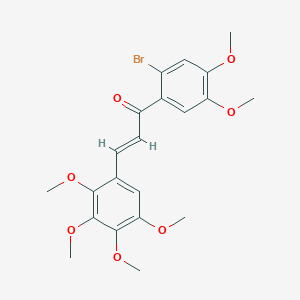![molecular formula C12H8N4O4 B11043260 5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11043260.png)
5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex organic compound that features a unique combination of benzodioxole and oxadiazolo pyrazine moieties
Preparation Methods
The synthesis of 5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved by reacting 3,4-methylenedioxyphenol with methanol in the presence of an acid catalyst.
Synthesis of the oxadiazolo pyrazine core: This involves the reaction of 3,4-diaminofurazan with oxalic acid through an amide condensation reaction.
Coupling of the two moieties: The final step involves coupling the benzodioxole and oxadiazolo pyrazine moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration reactions are common for oxadiazolo pyrazine derivatives, which can be used to develop new components for explosives and rocket fuel.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Derivatives of this compound are being studied for their potential as mitochondrial uncouplers, which could be used to treat nonalcoholic steatohepatitis.
Medicine: The compound’s unique structure makes it a candidate for anticancer research, particularly in the design of indole-based antitubulin agents.
Industry: Its derivatives are explored for use in explosives, rocket fuel, and gunpowder due to their nitration reactions.
Mechanism of Action
The mechanism of action for 5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves mitochondrial uncoupling. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and potential therapeutic effects for conditions like nonalcoholic steatohepatitis. The molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine include:
7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride: This compound shares the benzodioxole moiety but lacks the oxadiazolo pyrazine core.
8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ylmethanol: Another benzodioxole derivative with different functional groups.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-:
The uniqueness of this compound lies in its combination of benzodioxole and oxadiazolo pyrazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8N4O4 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
5-(7-methoxy-1,3-benzodioxol-5-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C12H8N4O4/c1-17-8-2-6(3-9-10(8)19-5-18-9)7-4-13-11-12(14-7)16-20-15-11/h2-4H,5H2,1H3 |
InChI Key |
WPABPEOEPOCBJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=NC4=NON=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11043179.png)
![4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11043187.png)
![N-{1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B11043194.png)
![8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11043199.png)

![8-Ethyl-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043209.png)
![N-[2-({2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino)-2-oxoethyl]benzamide](/img/structure/B11043214.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11043222.png)
![4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043234.png)

![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11043241.png)
![6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043250.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11043264.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11043266.png)
